molecular formula C18H25N3O2S B11070464 N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide

N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carbothioamide

Cat. No.: B11070464
M. Wt: 347.5 g/mol
InChI Key: WYHDFXUXILKANF-UHFFFAOYSA-N
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Description

N~1~-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a pyrrolidinylcarbonyl group, and a tetrahydropyridinecarbothioamide moiety

Preparation Methods

The synthesis of N1-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the pyrrolidinylcarbonyl group is often synthesized via amide coupling reactions. The tetrahydropyridinecarbothioamide moiety is usually formed through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs .

Chemical Reactions Analysis

N~1~-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Cyclization: Cyclization reactions can be used to form ring structures, which may involve the use of catalysts and specific reaction conditions.

Scientific Research Applications

N~1~-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N~1~-(4-METHOXYPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can be compared with other similar compounds, such as imidazo[1,2-a]pyridines. These compounds share some structural similarities but differ in their functional groups and overall properties.

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(pyrrolidine-1-carbonyl)piperidine-1-carbothioamide

InChI

InChI=1S/C18H25N3O2S/c1-23-16-6-4-15(5-7-16)19-18(24)21-12-8-14(9-13-21)17(22)20-10-2-3-11-20/h4-7,14H,2-3,8-13H2,1H3,(H,19,24)

InChI Key

WYHDFXUXILKANF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N3CCCC3

Origin of Product

United States

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